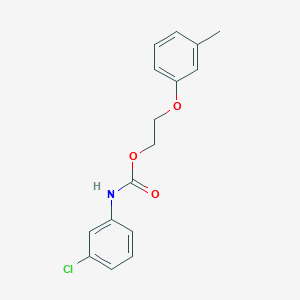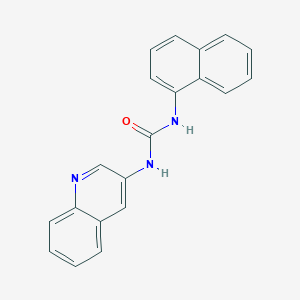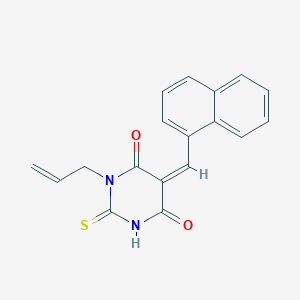![molecular formula C18H25N3O B4879990 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4879990.png)
1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine, also known as BAY 36-7620, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BAY 36-7620 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory.
科学的研究の応用
1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, addiction, schizophrenia, and Parkinson's disease. In preclinical studies, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has shown promising results in reducing depressive-like behaviors and anxiety-related behaviors in animal models. 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has also been shown to reduce cocaine self-administration and reinstatement in rats, suggesting its potential as a treatment for drug addiction. In addition, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
作用機序
1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 is a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of mGluR5 leads to the activation of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 can modulate these processes and potentially treat diseases that are associated with dysregulated synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been shown to modulate various biochemical and physiological processes in the brain. In animal models, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has also been shown to increase the levels of glutamate, an excitatory neurotransmitter that is involved in synaptic plasticity and learning. In addition, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has been shown to decrease the levels of dopamine, a neurotransmitter that is involved in reward and motivation.
実験室実験の利点と制限
1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a synthetic compound. However, 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 also has some limitations, including its potential off-target effects, its potential toxicity, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620. One direction is to further investigate its potential therapeutic applications in various diseases, including depression, anxiety, addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more selective and potent mGluR5 antagonists that can overcome the limitations of 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620. Furthermore, the development of imaging techniques that can visualize the binding of mGluR5 antagonists in the brain could provide valuable insights into the mechanism of action of these compounds.
合成法
The synthesis of 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620 involves several steps, including the preparation of 2-bromo-1-cyclohexene, the reaction of 2-bromo-1-cyclohexene with 2-pyridylmagnesium bromide to obtain 1-(2-pyridyl)cyclohexene, and the reaction of 1-(2-pyridyl)cyclohexene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain 1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine 36-7620. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18(13-16-12-14-4-5-15(16)11-14)21-9-7-20(8-10-21)17-3-1-2-6-19-17/h1-3,6,14-16H,4-5,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWFIDACOSHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bicyclo[2.2.1]hept-2-yl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![ethyl [5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)


![4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4879945.png)


![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)
![methyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4879979.png)
![1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide](/img/structure/B4879980.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4879985.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4879989.png)